molecular formula C7H7F2NO2S B1422844 (2,6-Difluorophenyl)methanesulfonamide CAS No. 256651-60-2

(2,6-Difluorophenyl)methanesulfonamide

Cat. No. B1422844
M. Wt: 207.2 g/mol
InChI Key: XMCMBLABGQFAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,6-Difluorophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 256651-60-2 . It has a molecular weight of 207.2 and its IUPAC name is (2,6-difluorophenyl)methanesulfonamide . It is typically stored at room temperature .


Synthesis Analysis

A new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized in 90% yield and crystallized by a slow evaporation technique .


Molecular Structure Analysis

The InChI code for “(2,6-Difluorophenyl)methanesulfonamide” is 1S/C7H7F2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) .


Physical And Chemical Properties Analysis

“(2,6-Difluorophenyl)methanesulfonamide” is a powder that is stored at room temperature .

Scientific Research Applications

Chemoselective N-Acylation Reagents

  • A study by Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are derivatives of N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, for use as N-acylation reagents with good chemoselectivity. This research enhances the understanding of structure-reactivity relationships in such compounds (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Superacids and Vibrational Spectroscopy

  • Leitz et al. (2017) investigated the preparation of protonated methanesulfonamide using superacidic systems and characterized it through vibrational spectroscopy and quantum chemical calculations. This work provides valuable insights into the bond lengths and crystalline structures of such compounds (Leitz, Hopfinger, Stierstorfer, Morgenstern, Axhausen, & Kornath, 2017).

Pd-Catalyzed N-Arylation

  • Rosen et al. (2011) presented a Pd-catalyzed cross-coupling method of methanesulfonamide with aryl bromides and chlorides. This method is relevant for its application in the synthesis of various pharmaceutical compounds, avoiding genotoxic impurities (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Self-association in Solution

  • Sterkhova et al. (2014) studied the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution using IR spectroscopy and quantum chemical methods. This research provides insights into the hydrogen bonding and proton affinities in such compounds (Sterkhova, Moskalik, & Shainyan, 2014).

Proton-Donating Ability

Safety And Hazards

The safety information for “(2,6-Difluorophenyl)methanesulfonamide” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

(2,6-difluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCMBLABGQFAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CS(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluorophenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2,6-Difluorophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
(2,6-Difluorophenyl)methanesulfonamide
Reactant of Route 3
(2,6-Difluorophenyl)methanesulfonamide
Reactant of Route 4
(2,6-Difluorophenyl)methanesulfonamide
Reactant of Route 5
(2,6-Difluorophenyl)methanesulfonamide
Reactant of Route 6
(2,6-Difluorophenyl)methanesulfonamide

Citations

For This Compound
3
Citations
B Pfaffenrot, P Klövekorn, M Juchum, R Selig… - European journal of …, 2021 - Elsevier
Currently, the therapeutic options for treatment of liver failure are very limited. As mitogen-activated protein kinase kinase 4 (MKK4) has recently been identified by in vivo RNAi …
Number of citations: 14 www.sciencedirect.com
DB Clemente - 2022 - repositorio.ul.pt
The safety profile analysis of active ingredients (AIs) is essential for the development of agrochemicals. This includes identification and toxicity determination of the corresponding …
Number of citations: 0 repositorio.ul.pt
K Kondo, E Sekimoto, J Nakao, Y Murakami - Tetrahedron, 2000 - Elsevier
A variety of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides (4a–e) prepared from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide (3), have been developed …
Number of citations: 86 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.